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Compound of Interest

Compound Name: M8891

Cat. No.: B608796

For Researchers, Scientists, and Drug Development Professionals

Methionine aminopeptidase 2 (MetAP2) has emerged as a critical therapeutic target in
oncology and other diseases due to its essential role in angiogenesis and cell proliferation. This
guide provides a detailed comparison of two prominent MetAP2 inhibitors: M8891, a novel
reversible inhibitor, and fumagillin, a well-established irreversible inhibitor. This analysis is
supported by experimental data to aid in research and development decisions.

At a Glance: Key Differences

Feature M8891 Fumagillin
Mechanism of Action Reversible Irreversible (covalent)
o Selective for MetAP2 over Selective for MetAP2 over
Selectivity
MetAP1 MetAP1

. ) Orally active and brain
Administration

penetrant
Key Effects Antiangiogenic and antitumoral  Antiangiogenic and antitumoral
Phase I clinical trials for Preclinical and early clinical
Development Stage ) )
advanced solid tumors trials (analogs)

Quantitative Performance Comparison
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The following tables summarize the inhibitory potency of M8891 and fumagillin-related

compounds from various studies. Direct comparison of absolute values should be made with

caution due to variations in experimental conditions across different studies.

Table 1: Biochemical Inhibitory Activity against MetAP2

Selectivity
. MetAP2 MetAP1 )

Inhibitor Type Ki (nM) (MetAP1/Me

IC50 (nM) IC50 (pM)

tAP2)

52 (human),
M8891 Reversible 32 (murine) >10[2] 4.33[2][3] >192[4]

[1]
Fumagillin
Analog (TNP-  Irreversible 8[5] >10[5] >1250
470)
Fumagillin Irreversible 60 + 33[6]

Table 2: Cellular Anti-Proliferative Activity
Inhibitor Cell Line Assay G150/ IC50 (nM)
M8891 HUVEC Proliferation 20[1][2]
Fumagillin Analog ) ) 0.35 ng/mL (~0.8 nM)
HUVEC Proliferation
(TNP-470) [7]
Fumagillin Analog ) )
HUVEC Proliferation 0.2[4]

(PPI-2458)

Mechanism of Action and Signaling Pathways

MetAP2 inhibitors exert their effects by preventing the cleavage of the N-terminal methionine

from nascent proteins, a crucial step in protein maturation.[8] This inhibition leads to the

suppression of endothelial cell proliferation and angiogenesis, which are vital for tumor growth.

[8]
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M8891 is a reversible inhibitor, meaning it binds to and dissociates from the MetAP2 active site.
[2][3] In contrast, fumagillin and its analogs are irreversible inhibitors that form a covalent bond
with a histidine residue in the active site of MetAP2, permanently inactivating the enzyme.[7]

The inhibition of MetAP2 triggers downstream signaling events, primarily involving the p53 and
elF2a pathways.

MetAP2 Inhibition and the p53 Pathway

Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream
target, p21.[1][5][8] This induction of p21 leads to cell cycle arrest in the G1 phase, thereby
inhibiting cell proliferation.[5]
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MetAP2 inhibition leading to p53-mediated cell cycle arrest.

MetAP2 and elF2a Phosphorylation

MetAP2 is known to interact with the alpha subunit of eukaryotic initiation factor 2 (elF2a) and
protect it from inhibitory phosphorylation.[9] By inhibiting MetAP2, elF2a becomes susceptible
to phosphorylation, which leads to a global inhibition of protein synthesis and can contribute to

the anti-proliferative effects of these inhibitors.
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MetAP2 inhibition and its effect on elF2a phosphorylation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of MetAP2 inhibitors. Below
are representative protocols for key in vitro assays.

MetAP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified
MetAP2.
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Materials:

Recombinant human MetAP2 enzyme

MetAP2 substrate (e.g., Met-Pro-AMC)

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NacCl, 10 uM CoClz2)

Test compounds (M8891 or fumagillin) dissolved in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

e Add a fixed concentration of recombinant MetAP2 enzyme to each well of the microplate.

e Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-
30 minutes) at room temperature to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.

e Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission
wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).

o Calculate the initial reaction rates and determine the percentage of inhibition for each
compound concentration relative to the vehicle control (DMSO).

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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